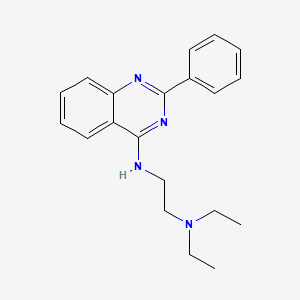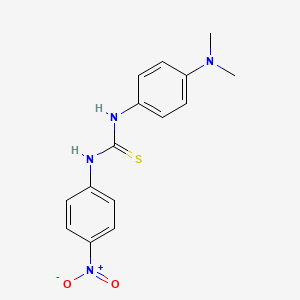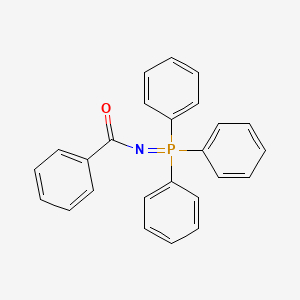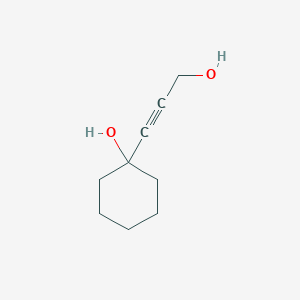![molecular formula C20H28O4Se B11948563 4,4,4',4',6,6,6',6'-octamethylspiro[5H-1,3-benzoxaselenole-2,3'-cyclohexane]-1',2',7-trione CAS No. 69507-81-9](/img/structure/B11948563.png)
4,4,4',4',6,6,6',6'-octamethylspiro[5H-1,3-benzoxaselenole-2,3'-cyclohexane]-1',2',7-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
OCTAMETHYL-TETRAHYDROSPIRO(1,3-BENZOXASELENOLE-2,1’-CYCLOHEXANE)-2’,3’,7-TRIONE is a complex organic compound that features a unique spiro structure incorporating selenium
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of OCTAMETHYL-TETRAHYDROSPIRO(1,3-BENZOXASELENOLE-2,1’-CYCLOHEXANE)-2’,3’,7-TRIONE likely involves multiple steps, starting from simpler organic molecules. Typical synthetic routes might include:
- Formation of the benzoxaselenole core through a cyclization reaction.
- Introduction of the spiro-cyclohexane ring via a spiro-annulation reaction.
- Functionalization to introduce the octamethyl groups and the trione functionality.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of catalytic processes, continuous flow reactors, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
OCTAMETHYL-TETRAHYDROSPIRO(1,3-BENZOXASELENOLE-2,1’-CYCLOHEXANE)-2’,3’,7-TRIONE can undergo various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions might target the trione functionality, converting it to diols or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzoxaselenole core.
Common Reagents and Conditions
Common reagents for these reactions might include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens, organometallic reagents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield selenoxides, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying selenium-containing enzymes or as a probe for biological systems.
Medicine: Possible applications in drug development, particularly for diseases where selenium compounds have shown efficacy.
Industry: Use in materials science for developing new materials with unique properties.
Mechanism of Action
The mechanism of action for OCTAMETHYL-TETRAHYDROSPIRO(1,3-BENZOXASELENOLE-2,1’-CYCLOHEXANE)-2’,3’,7-TRIONE would depend on its specific application. In biological systems, it might interact with proteins or enzymes, affecting their function. The selenium atom could play a crucial role in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Tetrahydroselenofuran derivatives: Similar in containing selenium and having a tetrahydro structure.
Spiro compounds: Other spiro compounds with different heteroatoms (e.g., oxygen, sulfur) instead of selenium.
Trione-containing compounds: Compounds with trione functionality but different core structures.
Uniqueness
The uniqueness of OCTAMETHYL-TETRAHYDROSPIRO(1,3-BENZOXASELENOLE-2,1’-CYCLOHEXANE)-2’,3’,7-TRIONE lies in its combination of a spiro structure, selenium atom, and trione functionality, which might confer unique chemical and biological properties.
Properties
CAS No. |
69507-81-9 |
|---|---|
Molecular Formula |
C20H28O4Se |
Molecular Weight |
411.4 g/mol |
IUPAC Name |
4,4,4',4',6,6,6',6'-octamethylspiro[5H-1,3-benzoxaselenole-2,3'-cyclohexane]-1',2',7-trione |
InChI |
InChI=1S/C20H28O4Se/c1-16(2)9-18(5,6)15-11(12(16)21)24-20(25-15)14(23)13(22)17(3,4)10-19(20,7)8/h9-10H2,1-8H3 |
InChI Key |
QPIARMSQQYUZDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C(=O)C2=C1[Se]C3(O2)C(=O)C(=O)C(CC3(C)C)(C)C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-methylphenyl)methyl N-[2-methyl-5-[(4-methylphenyl)methoxycarbonylamino]phenyl]carbamate](/img/structure/B11948480.png)
![Ethyl 4-{[(2,5-dimethoxyphenyl)carbamoyl]amino}benzoate](/img/structure/B11948488.png)

![13,14-Dimethyl-13,14-diazatricyclo[6.4.1.12,7]tetradecane](/img/structure/B11948498.png)






![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-4-methylbenzohydrazide](/img/structure/B11948530.png)
![Dibenz[a,j]anthracene-7,14-dione](/img/structure/B11948534.png)

![Benzyl N-[(benzyloxy)carbonyl]glycylphenylalaninate](/img/structure/B11948551.png)
